An In-depth Technical Guide to (2,2-Difluoroethoxy)acetic Acid (CAS 269731-26-2)
An In-depth Technical Guide to (2,2-Difluoroethoxy)acetic Acid (CAS 269731-26-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,2-Difluoroethoxy)acetic acid, with CAS number 269731-26-2, is a fluorinated carboxylic acid of growing interest in medicinal chemistry and materials science. The introduction of the 2,2-difluoroethoxy moiety can significantly alter the physicochemical and biological properties of parent molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the known and predicted properties of (2,2-Difluoroethoxy)acetic acid, a plausible synthetic route, and a discussion of its potential applications in drug discovery and development, all grounded in established chemical principles and data from analogous compounds.
Chemical Identity and Physicochemical Properties
(2,2-Difluoroethoxy)acetic acid is a structural derivative of acetic acid featuring a 2,2-difluoroethyl ether linkage.
Table 1: General and Predicted Physicochemical Properties of (2,2-Difluoroethoxy)acetic Acid
| Property | Value | Source |
| CAS Number | 269731-26-2 | LGC Standards[1] |
| Molecular Formula | C₄H₆F₂O₃ | LGC Standards[1] |
| Molecular Weight | 140.09 g/mol | LGC Standards[1] |
| IUPAC Name | 2-(2,2-difluoroethoxy)acetic acid | LGC Standards[1] |
| SMILES | O=C(O)COCC(F)F | LGC Standards[1] |
| Predicted XlogP | 0.5 | PubChemLite[2] |
| Predicted pKa | ~3.5 (Estimated based on related structures) | N/A |
| Predicted Boiling Point | Not available | N/A |
| Predicted Melting Point | Not available | N/A |
| Predicted Density | Not available | N/A |
Synthesis Methodology: A Plausible Approach via Williamson Ether Synthesis
A robust and high-yielding synthesis of (2,2-Difluoroethoxy)acetic acid can be envisioned through the Williamson ether synthesis.[3][4][5] This well-established method involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate. In this proposed pathway, the sodium salt of glycolic acid would serve as the nucleophile, reacting with an activated form of 2,2-difluoroethanol, such as 2,2-difluoroethyl tosylate.
Overall Reaction Scheme
Caption: Proposed synthesis of (2,2-Difluoroethoxy)acetic acid.
Step-by-Step Experimental Protocol
Part A: Preparation of 2,2-Difluoroethyl Tosylate
This intermediate can be synthesized from commercially available 2,2-difluoroethanol and p-toluenesulfonyl chloride.[6]
-
Reaction Setup: To a stirred solution of 2,2-difluoroethanol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (1.05 eq).
-
Reaction Conditions: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2,2-difluoroethyl tosylate.
Part B: Synthesis of (2,2-Difluoroethoxy)acetic Acid
-
Formation of Sodium Glycolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glycolic acid (1.0 eq) in a suitable anhydrous solvent like dimethylformamide (DMF). To this solution, add sodium hydride (1.05 eq) portion-wise at 0 °C. The mixture is then stirred at room temperature for 1 hour to ensure complete formation of the sodium salt.
-
Williamson Ether Synthesis: To the freshly prepared sodium glycolate solution, add a solution of 2,2-difluoroethyl tosylate (1.0 eq) in DMF dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully quenched with water and the pH is adjusted to ~2-3 with dilute hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude (2,2-Difluoroethoxy)acetic acid can be further purified by recrystallization or column chromatography.
Spectral Analysis (Predicted)
While experimental spectra for (2,2-Difluoroethoxy)acetic acid are not widely published, a prediction of its key NMR and mass spectrometry features can be made based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
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-COOH: A broad singlet in the region of 10-12 ppm.
-
-OCH₂-: A singlet around 4.2-4.4 ppm.
-
-OCH₂CHF₂: A triplet of doublets around 3.9-4.1 ppm due to coupling with both the adjacent methylene protons and the geminal fluorine atoms.
-
-CHF₂: A triplet of triplets around 5.8-6.2 ppm, showing coupling to the adjacent methylene protons and the geminal fluorine atoms.
¹³C NMR Spectroscopy (Predicted)
-
-C=O: A signal in the range of 170-175 ppm.
-
-OCH₂-: A signal around 65-70 ppm.
-
-OCH₂CHF₂: A signal around 68-72 ppm, likely showing coupling to fluorine.
-
-CHF₂: A triplet in the region of 112-116 ppm due to one-bond C-F coupling.
Mass Spectrometry (Predicted)
-
Electrospray Ionization (ESI-): The deprotonated molecule [M-H]⁻ would be expected at an m/z of approximately 139.02.[2]
-
Fragmentation: Common fragmentation patterns could include the loss of CO₂ (44 Da) and cleavage of the ether bond.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties.[7][8] The 2,2-difluoroethoxy group, in particular, offers a unique combination of steric and electronic effects.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoroethoxy moiety resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug molecule.
-
Lipophilicity and Permeability: The difluoro- substitution increases lipophilicity compared to a non-fluorinated ether, which can influence a molecule's ability to cross cell membranes. This modulation of lipophilicity is a critical parameter in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[9]
-
Binding Affinity: The highly electronegative fluorine atoms can alter the electronic distribution of the molecule, potentially leading to enhanced binding interactions with target proteins through dipole-dipole or hydrogen bonding interactions. The C-F bond can act as a weak hydrogen bond acceptor.
-
Conformational Control: The introduction of the difluoroethoxy group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.
(2,2-Difluoroethoxy)acetic acid can serve as a valuable building block for introducing this beneficial moiety into a variety of molecular scaffolds. It can be coupled with amines to form amides, with alcohols to form esters, or used in other synthetic transformations to generate novel drug candidates with potentially improved pharmacological profiles.
Safety and Handling
No specific safety data sheet (SDS) for (2,2-Difluoroethoxy)acetic acid is readily available. However, based on the properties of structurally related compounds such as difluoroacetic acid, it should be handled with care in a well-ventilated laboratory fume hood.[10][11]
Assumed Hazards:
-
Corrosive: Expected to be corrosive to the skin, eyes, and respiratory tract.[11]
-
Irritant: May cause severe irritation upon contact.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
(2,2-Difluoroethoxy)acetic acid is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While experimental data on its properties are limited, its synthesis is achievable through established methods like the Williamson ether synthesis. The unique properties conferred by the 2,2-difluoroethoxy group make this compound a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of new drug candidates. Further research into the experimental characterization and biological evaluation of derivatives of (2,2-Difluoroethoxy)acetic acid is warranted.
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